molecular formula C4H8O2 B1207772 4-Hydroxybutyraldehyde CAS No. 25714-71-0

4-Hydroxybutyraldehyde

Cat. No.: B1207772
CAS No.: 25714-71-0
M. Wt: 88.11 g/mol
InChI Key: PIAOXUVIBAKVSP-UHFFFAOYSA-N
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Description

4-Hydroxybutyraldehyde, also known as this compound, is a useful research compound. Its molecular formula is C4H8O2 and its molecular weight is 88.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-Hydroxybutyraldehyde is the enzyme 4-Hydroxybutyrate dehydrogenase . This enzyme catalyzes the chemical reaction involving this compound, transforming it into succinate semialdehyde . It plays a crucial role in butanoate metabolism and the degradation of the neurotransmitter 4-hydroxybutanoic acid .

Mode of Action

This compound interacts with its target, 4-Hydroxybutyrate dehydrogenase, in a chemical reaction that involves the conversion of this compound and NAD+ into succinate semialdehyde, NADH, and H+ . This reaction is part of the oxidoreductase family, acting on the CH-OH group of the donor with NAD+ or NADP+ as the acceptor .

Biochemical Pathways

This compound is involved in the biosynthetic pathway for the production of 1,2,4-butanetriol (BT) from d-xylose in certain engineered microorganisms . The required aldehyde reductase (ALR) activity to complete the BT pathway is mainly contributed by the enzyme YqhD .

Pharmacokinetics

The pharmacokinetics of this compound are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . When related precursors and analogues are used, they are metabolically converted to GHB, resulting in clinical effects almost identical to GHB .

Result of Action

The result of the action of this compound is the production of succinate semialdehyde, NADH, and H+ . This reaction is part of the butanoate metabolism and the degradation of the neurotransmitter 4-hydroxybutanoic acid . In certain engineered microorganisms, it contributes to the production of 1,2,4-butanetriol (BT) from d-xylose .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the use and control of this compound and its related compounds vary around the world, which can impact its availability and use .

Biochemical Analysis

Biochemical Properties

4-Hydroxybutyraldehyde plays a significant role in biochemical reactions, particularly in the metabolism of gamma-hydroxybutyric acid. It is involved in the conversion of gamma-hydroxybutyric acid to succinate semialdehyde, a reaction catalyzed by the enzyme 4-hydroxybutyrate dehydrogenase . This enzyme uses nicotinamide adenine dinucleotide as a cofactor to oxidize this compound to succinate semialdehyde. Additionally, this compound interacts with aldehyde dehydrogenase, which further oxidizes it to gamma-hydroxybutyric acid .

Cellular Effects

This compound has various effects on cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit tumor cell growth by interacting with specific proteins and enzymes involved in cell proliferation . The compound also affects the production of polyhydroxyalkanoates in microorganisms, which are important for cellular energy storage and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various enzymes and biomolecules. It binds to the active sites of enzymes such as 4-hydroxybutyrate dehydrogenase and aldehyde dehydrogenase, facilitating their catalytic activities . These interactions lead to the oxidation of this compound to succinate semialdehyde and gamma-hydroxybutyric acid, respectively . Additionally, this compound can undergo further reactions to form other metabolites, influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be hygroscopic and can degrade when exposed to moisture . Its stability is also influenced by temperature and pH levels. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity . These effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be metabolized efficiently . At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound exhibits significant biological activity only above certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the metabolism of gamma-hydroxybutyric acid, where it is oxidized to succinate semialdehyde by 4-hydroxybutyrate dehydrogenase . This reaction is part of the butanoate metabolism pathway. Additionally, this compound can be converted to 1,4-butanediol through a series of enzymatic reactions involving aldehyde reductase and alcohol dehydrogenase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophilic nature . The compound may also interact with specific transporters and binding proteins that facilitate its movement within the cell . Its distribution is influenced by factors such as concentration gradients and cellular compartmentalization.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it interacts with enzymes and biomolecules within these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it participates in metabolic reactions and influences cellular processes .

Properties

IUPAC Name

4-hydroxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h3,6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAOXUVIBAKVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067128
Record name Butanal, 4-hydroxy-
Source EPA DSSTox
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Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25714-71-0
Record name 4-Hydroxybutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25714-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybutyraldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanal, 4-hydroxy-
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Record name Butanal, 4-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxybutyraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.900
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Record name 4-HYDROXYBUTYRALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

In a manner similar to that described in Example 1 10 mL/h of 2,3-dihydrofuran and 8 mL/h of water were passed at 220° C. in a stream of carrier gas comprising 13 L/h of hydrogen over 47 g of the rhenium-on-activated charcoal catalyst described in Example 5 (reactor volume: 100 mL). At a conversion of 99.5%, γ-butyrolactone was formed with a selectivity of 98% (tetrahydrofuran: 0.3%; 4-hydroxybutyraldehyde: 0.5%; remainder: small amounts of various non-analyzed low-boiling fractions).
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Synthesis routes and methods II

Procedure details

In a manner similar to that described in Example 1, 16 mL/h of 2,5-dihydrofuran and 30 mL/h of water were passed at 230° C. over 253 g of the commercially available copper chromite catalyst marketed by Suedchemie, Munich and bearing the connotation G 22 (composition according to sales brochure: 37% of Cu; 46% of Cr2O3 ; 13% of BaO; reduction in a manner similar to that described in Example 1). At a conversion of 71%, γ-butyrolactone was formed with a selectivity of 67% (2,3-dihydrofuran: 8%; furan: 3%; tetrahydrofuran: 2%; n-butanol: 1%; 4-hydroxybutyraldehyde: 0.5%; remainder: various non-analyzed low-boiling fractions).
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Synthesis routes and methods III

Procedure details

The 4-hydroxybutanal which is produced as the high yield product of the invention hydroformylation process can be separated and recovered by conventional distillation procedures. It is highly preferred, however, to subject the hydroformylation product mixture to aqueous phase extraction. Surprisingly it was found that water is capable of extracting 4-hydroxybutanal from the product mixture substantially to the exclusion of the other product mixture components. In a commercial scale operation, an aqueous phase stream can be contacted countercurrently and continuously with reaction product effluent from the hydroformylation reaction zone. The resultant aqueous phase containing 4-hydroxybutanal is an excellent vehicle for subsequent processing procedures, such as hydrogenation of 4-hydroxybutanal with Raney nickel to produce valuable 1,4-butanediol.
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Synthesis routes and methods IV

Procedure details

The autoclave was charged with 320 ml of a toluene solution containing 0.60 mmole of HRh(CO)(PPh3)3, 60 mmoles of triphenylphosphine and 0.525 mmole of trans-1,2-bis(diphenylphosphinomethyl)cyclobutane. The atmosphere in the autoclave was thoroughly purged with nitrogen gas and, then, with hydrogen/carbon monoxide (mol. ratio, 2:1) and the autoclave was heated to a constant temperature of 65° C. Then, a gaseous mixture of hydrogen and carbon monoxide (mol. ratio, 2:1) was introduced into the autoclave, and utilizing this gas, the internal pressure was controlled to 3.0 atmospheres (absolute pressure) and the flow rate of emergent gas to 20 Nl/hr. By means of a constant-speed pump, a total of 80 ml of allyl alcohol was introduced under stirring at the rate of 40 ml/hr. over a period of 2 hours. After the feed of allyl alcohol was terminated, the reaction was further continued for 2 hours. The emergent gas was thoroughly guided into a toluene trap cooled with dry ice-acetone and the accompanying allyl alcohol, propionaldehyde and other low-boiling products were thus collected in the above toluene trap. The hydroformylation of allyl alcohol was thus conducted at constant pressure and temperature for 4 hours. Gas chromatographic analysis of the reaction mixture and of the liquid in the toluene trap showed that there was 0.035 mmole of unreacted allyl alcohol (% conversion of allyl alcohol=97%). The yields of propionaldehyde, n-propanol, 2-methyl-3-hydroxy-propionaldehyde and 4-hydroxybutyraldehyde were 0.080 mole, 0.034 mole, 0.114 mole and 0.856 mole, respectively.
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Synthesis routes and methods V

Procedure details

One or more objects of the present invention are accomplished by the provision of a process for producing 1,4-butanediol which comprises (1) reacting acrolein with hydrogen in the vapor phase in the presence of a catalyst comprising a silver-cadmium alloy, wherein the atomic ratio of silver to cadmium in the alloy is in the range between about 0.1 and 3 to 1, to yield a hydrogenation product mixture containing allyl alcohol; (2) contacting the allyl alcohol product mixture with hydrogen and carbon monoxide under hydroformylation conditions to yield a product mixture containing 4-hydroxybutanal; (3) separating the 4-hydroxybutanal from the product mixture; and (4) hydrogenating the 4-hydroxybutanal to produce 1,4-butanediol.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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